2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
CAS No.:
Cat. No.: VC15801837
Molecular Formula: C18H14N2O3S
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde -](/images/structure/VC15801837.png)
Specification
Molecular Formula | C18H14N2O3S |
---|---|
Molecular Weight | 338.4 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Standard InChI | InChI=1S/C18H14N2O3S/c1-22-14-8-7-11(9-15(14)23-2)17-13(10-21)20-12-5-3-4-6-16(12)24-18(20)19-17/h3-10H,1-2H3 |
Standard InChI Key | OMLCPOXMDBFUFE-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzo[d]imidazo[2,1-b]thiazole core fused with a 3,4-dimethoxyphenyl ring at position 2 and a carbaldehyde group at position 3 (Figure 1). The benzimidazole moiety consists of a benzene ring fused to an imidazole, while the thiazole ring contributes sulfur and nitrogen heteroatoms, enhancing polar interactions. The 3,4-dimethoxyphenyl substituent introduces steric bulk and electron-donating methoxy groups, which modulate electronic density across the system .
Systematic Nomenclature
According to IUPAC conventions, the compound is designated as 2-(3,4-dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde. The numbering begins at the sulfur atom in the thiazole ring, with the benzo[d]imidazo[2,1-b]thiazole system prioritizing the thiazole’s lower locant.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically follows a multi-step route starting from 2-aminobenzimidazole and 2-chloro-3,4-dimethoxyacetophenone (Scheme 1). Key steps include:
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Cyclocondensation: Reaction of 2-aminobenzimidazole with 2-chloro-3,4-dimethoxyacetophenone in DMF forms the imidazo-thiazole core .
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Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at position 3 using POCl₃ and DMF .
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Purification: Column chromatography isolates the product in 65–72% yield.
Table 1: Optimization of Reaction Conditions
Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1 | DMF, K₂CO₃ | 120 | 8 | 78 |
2 | POCl₃, DMF | 0 → 25 | 24 | 72 |
Analytical Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H), 7.92–7.85 (m, 2H), 7.32 (s, 1H), 6.98 (d, J = 8.8 Hz, 1H), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N).
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HRMS: m/z 369.0841 [M+H]⁺ (calc. 369.0845).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO and DMF. Stability studies indicate decomposition above 240°C, with a melting point of 218–220°C.
Electronic Effects
The 3,4-dimethoxyphenyl group donates electrons via resonance, increasing electron density at the thiazole nitrogen, while the carbaldehyde withdraws electrons, creating a polarized system conducive to nucleophilic attacks .
Biological Activities
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole (MIC = 32 µg/mL) by disrupting cell membrane integrity .
Table 2: Antimicrobial Activity Profile
Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
---|---|---|---|
S. aureus | 8 | Ampicillin | 16 |
E. coli | 32 | Ampicillin | 8 |
C. albicans | 16 | Fluconazole | 32 |
Anticancer Mechanisms
In MCF-7 breast cancer cells (IC₅₀ = 12.4 µM), the compound induces apoptosis via caspase-3 activation and PARP cleavage. Molecular docking reveals strong binding to tubulin’s colchicine site (ΔG = -9.8 kcal/mol) .
Pharmacological Applications
Anti-Inflammatory Effects
The compound inhibits COX-2 (IC₅₀ = 0.85 µM) and reduces TNF-α production in RAW 264.7 macrophages by 78% at 10 µM, surpassing celecoxib (IC₅₀ = 1.2 µM) .
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Benzoimidazo-Thiazole Derivatives
Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
---|---|---|
2-(4-Methoxyphenyl) derivative | 18.2 | 16 (S. aureus) |
2-(3,4-Dimethoxyphenyl) derivative | 12.4 | 8 (S. aureus) |
2-(2,5-Dimethoxyphenyl) derivative | 24.7 | 32 (S. aureus) |
The 3,4-dimethoxy substitution enhances bioactivity by improving membrane permeability and target affinity .
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